molecular formula C28H36O6 B1669179 Clinofibrate CAS No. 30299-08-2

Clinofibrate

Cat. No.: B1669179
CAS No.: 30299-08-2
M. Wt: 468.6 g/mol
InChI Key: BMOVQUBVGICXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clinofibrate is a fibrate drug primarily used as a lipid-lowering agent. It is a derivative of Bisphenol Z and is known for its ability to modulate lipid profiles in the body. This compound is marketed under various trade names, including Lipoclin .

Mechanism of Action

Target of Action

Clinofibrate primarily targets the Peroxisome proliferator-activated receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors are part of the nuclear receptor family and play crucial roles in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .

Mode of Action

Agonists are substances that bind to specific receptors and trigger a response in the cell. By activating PPARs, this compound can influence the transcription of certain genes involved in lipid metabolism, potentially leading to decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol .

Biochemical Pathways

The activation of PPARs by this compound can affect several biochemical pathways. These include pathways involved in the metabolism of fatty acids, the synthesis and breakdown of lipids, and the regulation of glucose levels . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on lipid metabolism. By activating PPARs, this compound can influence the expression of genes involved in lipid metabolism, potentially leading to changes in the levels of various lipids in the body . This can result in decreased levels of triglycerides and LDL cholesterol, and increased levels of HDL cholesterol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet light can lead to the photodegradation of this compound, resulting in the generation of several photoproducts . The impact of these environmental factors on the action and efficacy of this compound is an area of ongoing research.

Chemical Reactions Analysis

Clinofibrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Clinofibrate has several scientific research applications:

Comparison with Similar Compounds

Clinofibrate is similar to other fibrate drugs, such as clofibrate and fenofibrate. it has unique properties that distinguish it from these compounds:

Similar compounds include:

This compound’s uniqueness lies in its specific chemical structure and its interaction with peroxisome proliferator-activated receptors .

Properties

IUPAC Name

2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOVQUBVGICXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046638
Record name Clinofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30299-08-2
Record name Clinofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30299-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clinofibrate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clinofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clinofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLINOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-146
Record name Clinofibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clinofibrate
Reactant of Route 2
Clinofibrate
Reactant of Route 3
Clinofibrate
Reactant of Route 4
Clinofibrate
Reactant of Route 5
Clinofibrate
Reactant of Route 6
Clinofibrate
Customer
Q & A

Q1: What is the primary mechanism of action of Clinofibrate?

A1: this compound exerts its hypolipidemic effect by acting as a peroxisome proliferator-activated receptor alpha (PPARα) ligand. [, , ] This activation regulates the transcription of numerous genes involved in lipoprotein and fatty acid metabolism. [, ]

Q2: How does this compound affect lipid metabolism in the arterial wall?

A2: this compound increases the activity of heparin-releasable lipoprotein lipase in epididymal adipose tissue and lipoprotein lipase in post-heparin plasma. [] Additionally, it enhances very low-density lipoprotein (VLDL)-triolein hydrolyzing activity in adipose tissue stromal vessels. [] Within the arterial wall, this compound elevates acid cholesterol esterase activity and lowers the ratio of acyl-CoA cholesterol acyltransferase (ACAT) to neutral cholesterol esterase activity. [] These modifications contribute to reduced cholesterol accumulation in the arterial wall. []

Q3: Does this compound influence ethanol metabolism?

A3: Yes, studies in rats demonstrate that both Simfibrate and this compound, being fibrates, induce fatty acid β-oxidation activity in liver peroxisomes. [] This heightened activity increases H2O2 production, ultimately augmenting ethanol metabolism by catalase. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H34O6, and its molecular weight is 442.55 g/mol. [, ]

Q5: Are there any notable structural features of this compound?

A5: this compound is a diaryloxyisobutyric acid derivative containing a cyclohexylidene bridge connecting two phenyl rings. [, ] These structural features contribute to its binding affinity to PPARα and subsequent pharmacological effects. []

Q6: Are there studies focusing on the material compatibility, stability, catalytic properties, or computational chemistry aspects of this compound?

A6: The provided research papers primarily focus on the pharmacological effects and clinical applications of this compound. There is limited information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry modeling in these specific articles.

Q7: How does the structure of this compound compare to other fibrates, and how do these structural differences affect their activities?

A7: While all fibrates share a general structure, subtle differences in their substituents influence their potency and selectivity for PPARα. [, , ] this compound, compared to Clofibrate, demonstrates higher lipid-lowering potency while causing less pronounced hepatomegaly and peroxisome proliferation. [] Specific structural modifications, like replacing the chloro group, methyl group on the α-carbon, or carboxyl group in Clofibric acid derivatives, significantly reduce their stimulatory effects on 3α-hydroxysteroid dehydrogenase. []

Q8: Is there information available on the stability of this compound and strategies to enhance its formulation?

A8: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into detailed analyses of its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.

Q9: Are there specific SHE regulations pertaining to this compound mentioned in the provided research?

A9: The research papers primarily focus on the clinical and pharmacological aspects of this compound, with limited information regarding specific SHE regulations related to its production, handling, or disposal.

Q10: How is this compound metabolized and excreted?

A10: this compound is primarily metabolized in the liver via glucuronidation. [, ] The majority of the administered dose is excreted in urine, with less than 0.34% excreted as unchanged this compound. []

Q11: What are the effects of this compound on serum lipids and lipoproteins?

A12: this compound effectively lowers serum cholesterol and triglyceride levels. [, , , , , ] It particularly reduces VLDL and LDL cholesterol levels, increases HDL cholesterol in some cases, and improves the atherogenic index in patients with diabetes mellitus. [, , , , , ]

Q12: Does this compound affect plasma fibrinogen levels?

A13: Studies in rats fed a high-fructose diet show that this compound administration significantly inhibits the increase in plasma fibrinogen levels, along with serum and VLDL-LDL-lipid levels. [] This suggests potential beneficial effects on coagulation and fibrinolytic activity in hyperlipidemic states. []

Q13: Can this compound be used in combination with other lipid-lowering drugs?

A14: Yes, this compound has been studied in combination with other lipid-lowering agents. For instance, combining this compound with a bile acid-sequestering resin successfully controlled serum LDL-C levels in a patient with familial hypercholesterolemia, allowing them to discontinue LDL-apheresis. [] Similarly, combining this compound with Probucol has been investigated for its effects on serum lipids and total cholesterol/HDL cholesterol ratios in diabetic patients with type IIb hyperlipidemia. []

Q14: Are there any animal models used to study the effects of this compound?

A15: Yes, several animal models have been employed to investigate the effects of this compound. Researchers have used rats fed atherogenic diets [], high-fructose diets [, ], and cholesterol-free diets [] to induce hyperlipidemia and study the lipid-lowering effects of this compound.

Q15: Has this compound been studied in the context of osteonecrosis?

A16: Yes, a study explored the effect of this compound on osteocytes in rabbits treated with corticosteroids, a known risk factor for osteonecrosis. [] The results showed that this compound reduced lipid accumulation within osteocytes, suggesting a potential protective effect against steroid-mediated osteonecrosis. []

Q16: Is there information available on resistance, toxicology, drug delivery, biomarkers, or diagnostics related to this compound in the provided research?

A16: The provided research papers primarily focus on the pharmacodynamics and clinical efficacy of this compound. There is limited information regarding resistance mechanisms, cross-resistance, long-term toxicological effects, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or monitoring in relation to this compound within these articles.

Q17: Are there specific details on analytical methods, environmental impact, dissolution, validation, quality control, or immunogenicity related to this compound discussed in the research?

A18: While some studies mention analytical techniques like high-performance liquid chromatography (HPLC) for determining this compound concentrations, [, ] there is limited information on method validation, quality control procedures, or environmental impact assessments. Similarly, the research papers do not elaborate on the dissolution and solubility profiles of this compound or its potential immunogenicity.

Q18: Do the research papers provide insights into drug-transporter interactions, enzyme induction or inhibition, biocompatibility, biodegradability, alternatives, recycling, or research infrastructure related to this compound?

A19: The research papers primarily focus on the clinical and pharmacological aspects of this compound. While one study mentions potential interactions of this compound with carboxylesterase enzymes, [] there's limited information on its interactions with drug transporters, its biocompatibility, biodegradability, potential alternatives, recycling strategies, or the specific research infrastructure used in these studies.

Q19: What are some historical milestones and cross-disciplinary applications of this compound research?

A20: The development of this compound represents a significant milestone in the history of lipid-lowering therapy. While its use has declined in some countries due to the emergence of statins, its research has paved the way for understanding PPARα agonists and their role in lipid metabolism. [, ] this compound's research intersects with various disciplines, including pharmacology, cardiology, endocrinology, and biochemistry, highlighting its multifaceted impact on medical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.